molecular formula C17H13F3N2O2 B11483774 1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione

1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione

Cat. No.: B11483774
M. Wt: 334.29 g/mol
InChI Key: IRNJNJNLLRUGEG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione is a complex organic compound that features a piperidine ring substituted with pyridine and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: The pyridine and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired piperidine-2,6-dione structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using appropriate catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)-4-phenylpiperidine-2,6-dione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    1-(Pyridin-2-yl)-4-[4-(methyl)phenyl]piperidine-2,6-dione: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities.

Properties

Molecular Formula

C17H13F3N2O2

Molecular Weight

334.29 g/mol

IUPAC Name

1-pyridin-2-yl-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)13-6-4-11(5-7-13)12-9-15(23)22(16(24)10-12)14-3-1-2-8-21-14/h1-8,12H,9-10H2

InChI Key

IRNJNJNLLRUGEG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)N(C1=O)C2=CC=CC=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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